N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine

JAK TYK2 CDK2

N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine (CAS 2640974-11-2) is a heterocyclic small molecule (C₁₆H₂₀N₈, MW 324.38 g/mol) comprising a pyrimidine core substituted at the 6-position with a piperazine linker and a pyrazolo[1,5-a]pyrazin-4-yl moiety, and at the 4-position with an N,N-dimethylamino group. The compound belongs to the pyrazolo[1,5-a]pyrazine class, a scaffold extensively investigated by Pfizer and others as Janus Kinase (JAK) and TYK2 inhibitor leads, with structurally related analogues demonstrating potent nanomolar inhibition of TYK2, JAK1, and JAK2 in biochemical assays.

Molecular Formula C16H20N8
Molecular Weight 324.38 g/mol
CAS No. 2640974-11-2
Cat. No. B6474059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
CAS2640974-11-2
Molecular FormulaC16H20N8
Molecular Weight324.38 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
InChIInChI=1S/C16H20N8/c1-21(2)14-11-15(19-12-18-14)22-7-9-23(10-8-22)16-13-3-4-20-24(13)6-5-17-16/h3-6,11-12H,7-10H2,1-2H3
InChIKeyLZGSYXHKFAHWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine (CAS 2640974-11-2): Procurement-Relevant Structural and Pharmacological Profile


N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine (CAS 2640974-11-2) is a heterocyclic small molecule (C₁₆H₂₀N₈, MW 324.38 g/mol) comprising a pyrimidine core substituted at the 6-position with a piperazine linker and a pyrazolo[1,5-a]pyrazin-4-yl moiety, and at the 4-position with an N,N-dimethylamino group. The compound belongs to the pyrazolo[1,5-a]pyrazine class, a scaffold extensively investigated by Pfizer and others as Janus Kinase (JAK) and TYK2 inhibitor leads, with structurally related analogues demonstrating potent nanomolar inhibition of TYK2, JAK1, and JAK2 in biochemical assays. [1] The compound is supplied primarily as a research-grade screening compound (typical purity ≥95%) and is not the subject of any approved drug or clinical candidate at the time of writing.

Why Close Pyrazolo[1,5-a]pyrazine Analogues Cannot Substitute for N,N-Dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine in Focused Screening Campaigns


Within the pyrazolo[1,5-a]pyrazin-4-yl piperazine class, minor structural modifications produce large shifts in kinase selectivity and potency. The Pfizer patent family (WO2017144995A1) demonstrates that substituent changes at the pyrimidine ring alter TYK2 IC₅₀ values by over 1,000-fold (range: 8 nM to >10,000 nM across structurally related analogues). [1] The specific N,N-dimethylamino substitution at the pyrimidine 4-position, combined with the piperazine attachment at the 6-position, creates a distinct hydrogen-bonding and steric profile compared to regioisomers bearing the piperazine at the 2-position or carrying mono-ethyl substitutions. Generic substitution with a pyrazolo[1,5-a]pyrimidine analogue introduces an additional ring nitrogen that alters ATP-binding pocket complementarity and may shift selectivity from TYK2/JAK toward CDK-family kinases. Consequently, screening data obtained with one analogue cannot be reliably extrapolated to another without direct comparative biochemical profiling.

Quantitative Differentiation Evidence: N,N-Dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine vs. Closest Structural Analogues


Kinase Selectivity Vector: Pyrazolo[1,5-a]pyrazine Core vs. Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrazine core in the target compound is associated with TYK2/JAK inhibition (Pfizer patent family WO2017144995A1), while the structurally analogous pyrazolo[1,5-a]pyrimidine core is primarily associated with CDK2 inhibition. [1] In the Pfizer patent, pyrazolo[1,5-a]pyrazin-4-yl derivatives achieve TYK2 IC₅₀ values as low as 8 nM (Example 11, cis isomer) and 159 nM (Example 12, trans isomer), with selectivity over JAK1 and JAK2 varying by substitution. [2] In contrast, pyrazolo[1,5-a]pyrimidine-based analogues (e.g., N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine) are reported to target CDK2, with published IC₅₀ values in the 0.09–0.23 µM range for related derivatives. The additional nitrogen atom in the pyrimidine ring alters the hinge-binding hydrogen-bond pattern, redirecting kinase selectivity from the JAK family toward CDK family kinases.

JAK TYK2 CDK2 Kinase selectivity Pyrazolo[1,5-a]pyrazine

Substitution Position Regioisomerism: 6-Piperazine vs. 2-Piperazine Attachment on Pyrimidine

The target compound bears the piperazine linker at the pyrimidine 6-position and the N,N-dimethylamino group at the 4-position. The regioisomer N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine places the piperazine at the 2-position. This positional difference alters the spatial orientation of the pyrazolo[1,5-a]pyrazin-4-yl group relative to the pyrimidine hinge-binding region. In the Pfizer TYK2 patent series, the positional isomerism of substituents around the pyrazolo[1,5-a]pyrazine core is a critical determinant of potency; cis vs. trans cyclobutane isomers in related compounds produce IC₅₀ differences of 20-fold (8 nM vs. 159 nM). [1] Although no direct comparative data exist for the pyrimidine 2- vs. 6-substitution series, the established SAR from the patent literature indicates that positional isomerism in this scaffold class consistently produces significant potency and selectivity shifts.

Regioisomerism Kinase inhibition Pyrimidine substitution SAR

N-Substitution Differentiation: Dimethylamino vs. Mono-ethyl and Trimethyl Analogues

The target compound contains an N,N-dimethylamino substituent at the pyrimidine 4-position, in contrast to the N-ethyl analogue (N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine, CAS 2640885-54-5) and the N,N,6-trimethyl analogue (N,N,6-trimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine, CAS 2640959-99-3). The dimethylamino group is a tertiary amine that cannot act as a hydrogen-bond donor, whereas an N-ethyl substituent retains a secondary amine hydrogen capable of H-bond donation to the kinase hinge region. In the Pfizer TYK2 inhibitor series, the presence or absence of an H-bond donor in the hinge-binding region is a critical determinant of kinase selectivity and potency, with N-H donating analogues often showing stronger JAK1/JAK2 cross-inhibition. [1] The dimethylamino group also confers higher calculated lipophilicity (clogP) and reduced polar surface area compared to the N-ethyl analogue, which may alter cell permeability and off-target binding profiles.

N-substitution Lipophilicity Hydrogen bonding Kinase inhibitor SAR

Pyrazolo[1,5-a]pyrazin-4-yl Piperazine Scaffold: Validated TYK2/JAK Inhibitor Pharmacophore with Patent-Grade Binding Data

The pyrazolo[1,5-a]pyrazin-4-yl piperazine scaffold is validated as a TYK2/JAK inhibitor pharmacophore by Pfizer's granted US patents (US10144738, US10822341, US11472809) and corresponding BindingDB entries. [1] Across the patent examples, TYK2 inhibitory activity spans from 8 nM (Example 11, cis isomer) through 159 nM (Example 12, trans isomer) to >10,000 nM (Example 3), demonstrating that the scaffold is permissive to broad potency tuning through peripheral substitution. [2] A closely related pyrazolo[1,5-a]pyrazin-4-yl compound, Tyk2-IN-9 (extracted from patent US2017240552A1), inhibits TYK2, JAK1, and JAK2 with IC₅₀ values of 6 nM, 21 nM, and 6 nM respectively, confirming the scaffold's capacity for potent JAK family inhibition. [3] While the target compound itself lacks published biochemical data, it shares the identical pyrazolo[1,5-a]pyrazin-4-yl piperazine core with these pharmacologically characterized analogues, providing a strong class-level rationale for its procurement in kinase screening.

TYK2 JAK inhibitor Pyrazolo[1,5-a]pyrazine BindingDB Patent pharmacology

Optimal Research and Industrial Application Scenarios for N,N-Dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine (CAS 2640974-11-2)


TYK2/JAK Kinase Selectivity Profiling in Hit-to-Lead Campaigns

The compound should be deployed in biochemical TYK2/JAK panel screening to establish the selectivity fingerprint of the 6-piperazine-4-dimethylamino pyrimidine substitution pattern within the pyrazolo[1,5-a]pyrazin-4-yl scaffold class. Based on Pfizer patent SAR (WO2017144995A1), the pyrazolo[1,5-a]pyrazine core is associated with TYK2/JAK inhibition, with potency tunable over a >1,000-fold range by peripheral substitution. The absence of an H-bond donor on the N,N-dimethylamino group (vs. N-ethyl analogues that retain one HBD) predicts a distinct JAK1/JAK2 selectivity profile that warrants experimental verification. [1] This compound fills a specific substitution vector not exemplified in the core Pfizer TYK2 patents, making it a valuable tool compound for expanding patent-defensible chemical space.

CDK2 Counter-Screening to Establish Core-Dependent Kinase Family Selectivity

Procure this compound alongside its pyrazolo[1,5-a]pyrimidine core analogue (N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine) for head-to-head kinase selectivity profiling. The pyrazolo[1,5-a]pyrazine core is associated with JAK/TYK2 inhibition, whereas the pyrazolo[1,5-a]pyrimidine core is associated with CDK2 inhibition (reported IC₅₀ 0.09–0.23 µM for related derivatives). Direct comparative IC₅₀ determination against both CDK2 and TYK2 in the same assay format will quantify the kinase family selectivity shift attributable to the single nitrogen atom difference in the fused heterocyclic core, enabling rational scaffold selection for downstream medicinal chemistry.

Regioisomer SAR Studies for Pyrimidine Substitution Vector Optimization

The compound serves as a key member of a regioisomer panel for mapping the pyrimidine substitution SAR landscape. Pair with the 2-piperazine regioisomer (N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine) to determine whether the piperazine attachment position (6- vs. 2-) affects kinase potency and selectivity in a manner analogous to the cis/trans isomerism effects (20-fold IC₅₀ differences) documented in the Pfizer TYK2 patent series. [1] This regioisomer pair is not represented in the published Pfizer patent examples and offers an opportunity to generate novel, patent-defensible SAR data.

Chemical Biology Tool Compound for N-Substitution-Dependent H-Bond Pharmacophore Validation

Use the compound as a negative control for H-bond donor requirement in the kinase hinge-binding region. The N,N-dimethylamino group cannot donate a hydrogen bond, whereas N-ethyl analogues (e.g., N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine, CAS 2640885-54-5) retain one H-bond donor. Comparative biochemical profiling of this matched pair will experimentally validate whether the H-bond donor at this position is required for JAK1/JAK2 hinge binding, providing fundamental SAR guidance for optimizing TYK2 selectivity over other JAK family members in therapeutic development programs targeting autoimmune and inflammatory diseases. [1]

Quote Request

Request a Quote for N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.